molecular formula C14H13NO B1606986 N-Benzylidene-4-methoxyaniline CAS No. 783-08-4

N-Benzylidene-4-methoxyaniline

Cat. No.: B1606986
CAS No.: 783-08-4
M. Wt: 211.26 g/mol
InChI Key: LKHMZCUKGPUKEA-UHFFFAOYSA-N
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Description

N-Benzylidene-4-methoxyaniline is a Schiff base compound, also known as an imine. It is formed by the condensation of an aromatic aldehyde and an aromatic amine. This compound is characterized by the presence of a methoxy group attached to the benzene ring, which influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylidene-4-methoxyaniline can be synthesized through a one-pot three-component reaction involving an aromatic aldehyde, an aromatic amine, and cerium(III) chloride heptahydrate (CeCl3·7H2O) as a catalyst . The reaction typically occurs under mild conditions and yields the desired Schiff base efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of a primary amine with an aldehyde in the presence of a catalyst. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: N-Benzylidene-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed:

Scientific Research Applications

N-Benzylidene-4-methoxyaniline has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds

Mechanism of Action

The mechanism of action of N-Benzylidene-4-methoxyaniline involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological activities. The Schiff base structure allows for coordination with metal ions, which can enhance its reactivity and stability .

Comparison with Similar Compounds

  • N-Benzylidene-4-ethoxyaniline
  • N-Benzylidene-4-nitroaniline
  • N-Benzylidene-4-bromoaniline

Comparison: N-Benzylidene-4-methoxyaniline is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the electron-donating nature of the methoxy group .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHMZCUKGPUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783-08-4
Record name N-Benzylidene-4-methoxyaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95582
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylidene-p-anisidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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